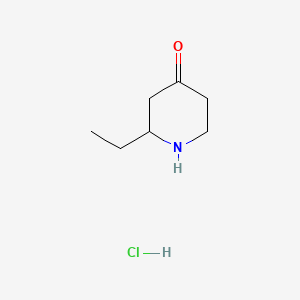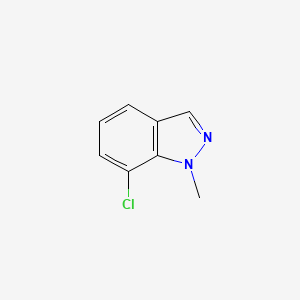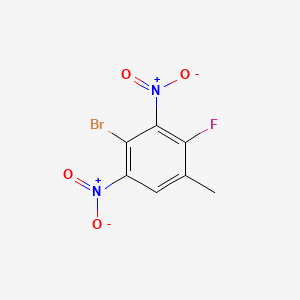
2-Methoxycarbonyl-3-methoxyphenylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid, which are highly valuable building blocks in organic synthesis . It has a linear formula of CH3O2C(C6H4)B(OH)2 and a molecular weight of 179.97 .
Molecular Structure Analysis
The molecular structure of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is represented by the linear formula CH3O2C(C6H4)B(OH)2 .Chemical Reactions Analysis
Boronic acids, including 2-Methoxycarbonyl-3-methoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Methoxycarbonyl-3-methoxyphenylboronic acid include a molecular weight of 179.97 and a linear formula of CH3O2C(C6H4)B(OH)2 .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplungsreaktionen
Die Suzuki–Miyaura (SM)-Kreuzkupplungsreaktion ist eine der am häufigsten angewandten Übergangsmetall-katalysierten Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktionen . Sie verwendet eine Vielzahl von Organobor-Reagenzien, darunter 2-Methoxycarbonyl-3-methoxyphenylboronsäure, unter milden und funktionsgruppenverträglichen Reaktionsbedingungen .
Palladium-katalysierte Direkte Arylierung
Die palladium-katalysierte direkte Arylierung ist eine weitere Anwendung von Boronsäuren . Diese Reaktion beinhaltet die direkte Arylierung aromatischer Verbindungen unter Verwendung von Arylhalogeniden und einem Palladiumkatalysator .
Synthese von Biologisch Aktiven Molekülen
Boronsäuren, einschließlich this compound, können zur Herstellung biologisch aktiver Moleküle verwendet werden . Zum Beispiel können sie zur Herstellung von Hydroxyphenylnaphtholen verwendet werden, die Inhibitoren der 17ß-Hydroxysteroid-Dehydrogenase Typ 2 sind .
Arzneimittelentwicklung und -verabreichung
Boronsäuren und ihre Ester sind hoch angesehene Verbindungen für die Entwicklung neuer Medikamente und Arzneimittelverabreichungssysteme . Sie eignen sich besonders für die Neutroneneinfangtherapie .
Umweltfreundlichkeit
Die in der Suzuki–Miyaura-Kupplung verwendeten Organobor-Reagenzien sind relativ stabil, leicht herzustellen und im Allgemeinen umweltfreundlich . Dies macht this compound zu einer guten Wahl für umweltfreundliche chemische Reaktionen
Safety and Hazards
Zukünftige Richtungen
The future directions of research involving 2-Methoxycarbonyl-3-methoxyphenylboronic acid could involve further development of protocols for the functionalizing deboronation of alkyl boronic esters . Additionally, the use of this compound in Suzuki–Miyaura coupling reactions and other types of organic synthesis could be explored further .
Wirkmechanismus
Target of Action
2-Methoxycarbonyl-3-methoxyphenylboronic acid is a type of boronic acid ester, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are carbon-carbon bonds in organic molecules, where it participates in transition metal catalyzed carbon-carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond with formally electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The SM cross-coupling reaction affects the carbon-carbon bond formation pathway in organic synthesis . This reaction can lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . The downstream effects include the synthesis of various organic compounds with diverse structures and functionalities .
Pharmacokinetics
Boronic acid esters, in general, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by its stability in aqueous environments and the pH of the surrounding medium .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, leading to the synthesis of complex organic molecules . This can be utilized in various applications, including the synthesis of pharmaceuticals and other organic compounds .
Action Environment
The action of 2-Methoxycarbonyl-3-methoxyphenylboronic acid is influenced by environmental factors such as pH and temperature . The rate of its hydrolysis reaction is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the specific conditions of its environment .
Eigenschaften
IUPAC Name |
(3-methoxy-2-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO5/c1-14-7-5-3-4-6(10(12)13)8(7)9(11)15-2/h3-5,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEICUNBBGBPHDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681862 |
Source


|
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-41-5 |
Source


|
| Record name | Benzoic acid, 2-borono-6-methoxy-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
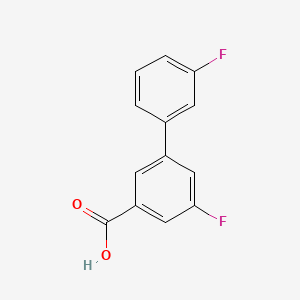
![Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B571992.png)
![(3R)-4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B571993.png)
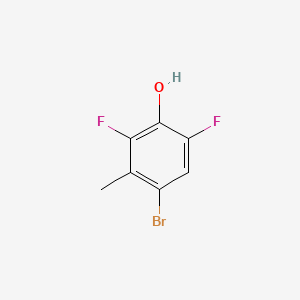
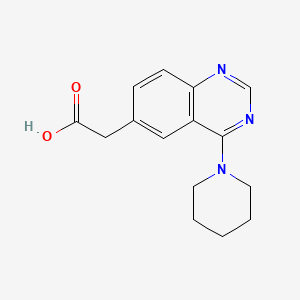

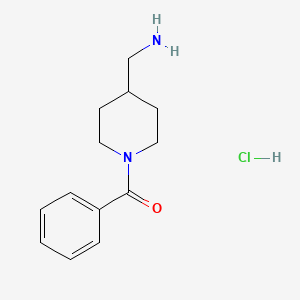
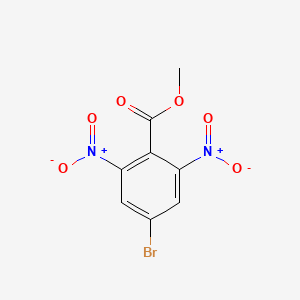
![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)
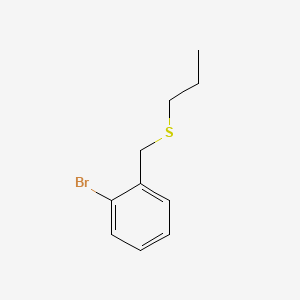
![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)
